molecular formula C9H8BrN B1292435 4-Bromo-6-methyl-1H-indole CAS No. 885520-48-9

4-Bromo-6-methyl-1H-indole

Cat. No. B1292435
CAS RN: 885520-48-9
M. Wt: 210.07 g/mol
InChI Key: SNVJZMYSWAVFCK-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-1H-indole is a derivative of indole . It is used as a pharmaceutical intermediate .

Scientific Research Applications

Cancer Treatment Research

4-Bromo-6-methyl-1H-indole has been identified as a biologically active compound with potential applications in cancer treatment. Its role in cell biology and the treatment of cancer cells is of significant interest. Researchers are exploring its efficacy in targeting specific cancer pathways and its use in chemotherapy .

Antimicrobial Applications

The antimicrobial properties of indole derivatives make them valuable in the development of new treatments for infections. 4-Bromo-6-methyl-1H-indole is being studied for its effectiveness against various microbes, which could lead to the creation of novel antibiotics .

Neurological Disorders

Indole compounds have shown promise in treating neurological disorders. The research into 4-Bromo-6-methyl-1H-indole may uncover new therapeutic approaches for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases .

Biotechnological Production

Advances in biotechnological production have highlighted the potential of 4-Bromo-6-methyl-1H-indole in industrial applications. Its biocatalytic conversion into valuable derivatives for flavor, fragrance, and colorant applications is a growing area of research .

Mechanism of Action

Target of Action

4-Bromo-6-methyl-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. Indole derivatives play a significant role in cell biology , and have been used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

The mode of action of 4-Bromo-6-methyl-1H-indole involves its interaction with these targets, leading to various changes in cellular function. For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that 4-Bromo-6-methyl-1H-indole may also interact with viral proteins to inhibit their function.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Bromo-6-methyl-1H-indole may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Pharmacokinetics

The compound’s lipophilicity and druglikeness have been noted , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-Bromo-6-methyl-1H-indole’s action would depend on its specific targets and mode of action. Given the broad biological activities of indole derivatives , the compound could potentially have a wide range of effects, from inhibiting viral replication to modulating immune responses.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-6-methyl-1H-indole. For instance, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the compound should be handled in a well-ventilated area to avoid inhalation of vapors or spray mist .

properties

IUPAC Name

4-bromo-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVJZMYSWAVFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646228
Record name 4-Bromo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methyl-1H-indole

CAS RN

885520-48-9
Record name 4-Bromo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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